4-[(benzenesulfonyl)methyl]-3,5-dimethyl-1H-pyrazole
Description
4-[(Benzenesulfonyl)methyl]-3,5-dimethyl-1H-pyrazole is an organic compound characterized by a pyrazole ring substituted with benzenesulfonyl and methyl groups
Properties
IUPAC Name |
4-(benzenesulfonylmethyl)-3,5-dimethyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-9-12(10(2)14-13-9)8-17(15,16)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABQANRJYXLDGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(benzenesulfonyl)methyl]-3,5-dimethyl-1H-pyrazole typically involves the reaction of 3,5-dimethyl-1H-pyrazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(Benzenesulfonyl)methyl]-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The methyl groups on the pyrazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
4-[(Benzenesulfonyl)methyl]-3,5-dimethyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(benzenesulfonyl)methyl]-3,5-dimethyl-1H-pyrazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzenesulfonyl and pyrazole moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide derivatives: These compounds share the benzenesulfonyl group and have similar biological activities.
Pyrazole derivatives: Compounds with a pyrazole ring and various substituents, used in medicinal chemistry.
Uniqueness
4-[(Benzenesulfonyl)methyl]-3,5-dimethyl-1H-pyrazole is unique due to the specific combination of benzenesulfonyl and pyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Biological Activity
4-[(Benzenesulfonyl)methyl]-3,5-dimethyl-1H-pyrazole is a pyrazole derivative that incorporates a benzenesulfonyl group, enhancing its biological activity and solubility. This compound has garnered attention for its potential therapeutic applications across various fields, including medicinal chemistry and material science. The molecular formula is C₁₉H₁₈N₂O₃S, and its IUPAC name is [4-(benzenesulfonylmethyl)-3,5-dimethylpyrazol-1-yl]-phenylmethanone.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties against various bacteria and fungi. For instance, derivatives of pyrazole have been tested against E. coli, S. aureus, and Aspergillus niger, demonstrating effective inhibition at specific concentrations .
- Anti-inflammatory Effects : Compounds within the pyrazole class have been reported to reduce inflammatory markers such as TNF-α and IL-6. Notably, some derivatives exhibited up to 85% inhibition of these cytokines compared to standard anti-inflammatory drugs like dexamethasone .
- Anticancer Potential : The compound has been explored for its anticancer properties, with studies indicating its ability to inhibit tumor growth in preclinical models. The mechanism may involve modulation of specific molecular targets related to cancer cell proliferation.
The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with various enzymes and receptors through its unique structural features. The benzenesulfonyl group likely enhances binding affinity to target proteins, thereby influencing their activity .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other pyrazole derivatives:
| Compound Name | Similarity | Notable Features |
|---|---|---|
| 1-benzoyl-4-(benzenesulfonyl)methyl-3,5-dimethyl-1H-pyrazole | 0.87 | Exhibits similar antidiabetic activity |
| 4-benzyl-3,5-dimethyl-1H-pyrazole | 0.83 | Known for antimicrobial properties |
| 1-(2-Arenethyl)-3,5-dimethyl-1H-pyrazoles | 0.79 | Studied for DNA photocleavage and antibacterial activity |
| Pyrazolo[1,5-a]pyridin-5-amine | 0.76 | Explored for neuroprotective effects |
This table highlights the versatility of the pyrazole framework in medicinal chemistry while showcasing the unique attributes of the compound .
Case Studies
Several studies have been conducted to evaluate the biological activities of pyrazole derivatives:
- Antimicrobial Efficacy : A study by Burguete et al. synthesized novel pyrazoles and tested them against bacterial strains such as E. coli and S. aureus. Results indicated significant antimicrobial activity, with some compounds showing enhanced effects due to specific structural modifications .
- Anti-inflammatory Properties : Research conducted by Selvam et al. focused on synthesizing pyrazole derivatives that act as MAO-B inhibitors while also exhibiting anti-inflammatory effects comparable to established drugs like indomethacin .
- Anticancer Activity : In a study assessing the anticancer potential of various pyrazoles, compounds were shown to inhibit tumor growth significantly in vitro and in vivo models, suggesting a promising avenue for cancer therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
